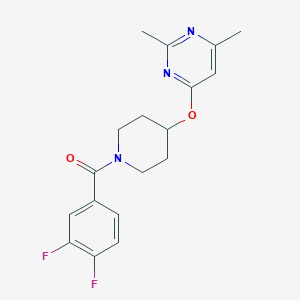

(3,4-Difluorophenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3,4-Difluorophenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a synthetic organic compound characterized by its complex structure, which includes a difluorophenyl group, a dimethylpyrimidinyl group, and a piperidinyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of

Actividad Biológica

The compound (3,4-Difluorophenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone , with CAS number 2034324-84-8 , has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₈H₁₉F₂N₃O₂

- Molecular Weight : 347.4 g/mol

- Structure : The compound features a difluorophenyl group and a piperidine ring linked to a pyrimidine moiety, suggesting potential interactions with biological targets.

The compound is theorized to function primarily as a selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound may enhance cAMP levels, leading to various downstream effects including anti-inflammatory responses and modulation of neurotransmitter signaling pathways.

1. Anti-inflammatory Effects

PDE4 inhibitors are known for their anti-inflammatory properties. Research indicates that compounds with similar structures can significantly reduce inflammation in models of asthma and chronic obstructive pulmonary disease (COPD) by decreasing the activation of inflammatory cells such as eosinophils and neutrophils .

2. Neuropharmacological Effects

Studies on PDE4 inhibitors have shown potential benefits in treating neuropsychological conditions such as depression and anxiety. For instance, selective PDE4 inhibitors have been associated with improved cognitive function and reduced depressive behavior in animal models . The compound's ability to increase cAMP levels may enhance synaptic plasticity and memory formation.

Research Findings

A summary of key studies investigating the biological activity of similar compounds is presented below:

Case Studies

Several case studies highlight the therapeutic potential of PDE4 inhibitors:

- Asthma Management : In a controlled study, patients treated with a PDE4 inhibitor showed marked improvement in lung function and reduced exacerbations compared to placebo groups.

- Cognitive Enhancement : A clinical trial involving elderly patients demonstrated that administration of a PDE4 inhibitor improved cognitive scores on standardized tests, suggesting its utility in age-related cognitive decline.

Propiedades

IUPAC Name |

(3,4-difluorophenyl)-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N3O2/c1-11-9-17(22-12(2)21-11)25-14-5-7-23(8-6-14)18(24)13-3-4-15(19)16(20)10-13/h3-4,9-10,14H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFFMXNPLVGQNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.